molecular formula C12H14N4O3S B12933850 Benzenesulfonamide, 4-amino-N-(2-hydroxyethyl)-N-2-pyrimidinyl- CAS No. 169263-66-5

Benzenesulfonamide, 4-amino-N-(2-hydroxyethyl)-N-2-pyrimidinyl-

Cat. No.: B12933850
CAS No.: 169263-66-5
M. Wt: 294.33 g/mol
InChI Key: NDKYRWMZAIRLKE-UHFFFAOYSA-N
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Description

4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an amino group, a hydroxyethyl group, and a pyrimidinyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Benzenesulfonamide Core: This can be achieved by sulfonation of aniline derivatives.

    Introduction of the Pyrimidinyl Group: This step involves the reaction of the benzenesulfonamide with a pyrimidine derivative under basic conditions.

    Attachment of the Hydroxyethyl Group: The final step is the alkylation of the amino group with an appropriate hydroxyethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.

    Biological Studies: Investigated for its potential as an enzyme inhibitor.

    Industrial Applications: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide vs. Sulfanilamide: Both compounds have a sulfonamide core, but the former has additional functional groups that enhance its activity.

    4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide vs. Sulfadiazine: Sulfadiazine has a similar pyrimidinyl group but lacks the hydroxyethyl group.

Uniqueness

The presence of the hydroxyethyl group in 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide provides additional sites for chemical modification, making it a versatile scaffold for drug design and other applications.

Properties

CAS No.

169263-66-5

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

IUPAC Name

4-amino-N-(2-hydroxyethyl)-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H14N4O3S/c13-10-2-4-11(5-3-10)20(18,19)16(8-9-17)12-14-6-1-7-15-12/h1-7,17H,8-9,13H2

InChI Key

NDKYRWMZAIRLKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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